molecular formula C8H5NO2S B8548937 [1,3]dioxolo[4,5-f][1,3]benzothiazole

[1,3]dioxolo[4,5-f][1,3]benzothiazole

Cat. No.: B8548937
M. Wt: 179.20 g/mol
InChI Key: ULEOPYHOORBWOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3]dioxolo[4,5-f][1,3]benzothiazole is a benzothiazole derivative, a scaffold recognized as a privileged structure in medicinal chemistry due to its wide range of pharmacological activities . The benzothiazole core is known for its significant antitumor, antibacterial, and antiviral properties, making it a versatile template in drug discovery . The specific fusion with a [1,3]dioxole ring system, as seen in this compound, is a structural feature found in bioactive molecules and natural product-inspired scaffolds, which are often investigated for their antiproliferative and antioxidant effects . Researchers utilize this and similar fused heterocyclic compounds in the rational design and synthesis of new agents, particularly in the development of potential anticancer and antimicrobial therapies . Its mechanism of action in research settings is often explored through interaction with key enzymatic targets; benzothiazole derivatives have been shown to inhibit targets such as dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), and dihydropteroate synthase (DHPS) . This compound is for research use only and is a valuable building block for chemical biologists and medicinal chemists working to develop novel therapeutic candidates.

Properties

Molecular Formula

C8H5NO2S

Molecular Weight

179.20 g/mol

IUPAC Name

[1,3]dioxolo[4,5-f][1,3]benzothiazole

InChI

InChI=1S/C8H5NO2S/c1-5-8(12-3-9-5)2-7-6(1)10-4-11-7/h1-3H,4H2

InChI Key

ULEOPYHOORBWOY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with glyoxal in the presence of an acid catalyst to form the benzothiazole core, followed by cyclization with a dioxole derivative . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology

In biological research, this compound has been investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for drug development .

Medicine

In medicine, [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole derivatives are being explored for their therapeutic potential. Their ability to interact with specific biological targets makes them suitable for the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its unique electronic properties make it valuable for applications in optoelectronics and photonics .

Mechanism of Action

The mechanism of action of [1,3]Dioxolo[4’,5’:4,5]benzo[1,2-d]thiazole involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Benzoxadiazoles

Benzoxadiazoles (e.g., 2,1,3-benzoxadiazole) replace the sulfur atom in benzothiazole with oxygen. This substitution reduces electron-withdrawing effects, leading to differences in:

  • Luminescence : Benzothiazole derivatives exhibit stronger fluorescence due to sulfur’s polarizability, as seen in 4,7-diphenylethynyl-2,1,3-benzothiadiazole systems .
  • Thermal Stability : The thiazole ring in [1,3]dioxolo[4,5-f][1,3]benzothiazole derivatives enhances thermal stability compared to benzoxadiazoles, which decompose at lower temperatures .

Comparison with Benzisoxazoles

Benzisoxazoles, such as 1,3-dioxolo[4,5-f]-1,2-benzisoxazole-6-carboxylic acid, differ in ring connectivity (oxazole vs. thiazole) and substituent positioning:

  • Bioactivity : Benzisoxazole derivatives show uricosuric diuretic activity, while benzothiazoles are explored for cytotoxicity and dye applications .
  • Electronic Properties : The sulfur atom in benzothiazoles increases electron delocalization, improving charge-transfer capabilities in dyes like 6,7-dimethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-7-ium perchlorate .

Comparison with Chromenones

[1,3]Dioxolo[4,5-g]chromen-8-ones share a fused dioxole ring but replace thiazole with a chromenone system:

  • Cytotoxic Activity: Chromenones exhibit potent activity against breast cancer cells (e.g., MCF-7), whereas benzothiazole derivatives are less studied in oncology but show promise in fluorescence-based diagnostics .
  • Synthetic Routes: Chromenones are synthesized via aldol condensation, while benzothiazoles often employ cyclization of brominated precursors .

Comparison with Spirocyclic Derivatives

Spiro[cyclohexane-1,2’-[1,3]dioxolo[4,5-f]benzothiazole] (LogP = 4.21) demonstrates:

  • Analytical Utility: Its hydrophobicity enables separation via reverse-phase HPLC, unlike non-spiro benzothiazoles .
  • Steric Effects : The spiro structure imposes conformational constraints, reducing reactivity compared to planar analogues .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituent LogP Application Reference
7H-[1,3]dioxolo[4,5-f]benzothiazol-6-one C₈H₅NO₃S 195.20 Ketone 1.02 Pharmaceutical intermediates
6-Ethoxy-[1,3]dioxolo[4,5-f]benzothiazole C₁₀H₉NO₃S 223.25 Ethoxy 2.15 Solubility enhancement
Spiro[cyclohexane-1,2’-benzothiazole] C₁₄H₁₅NO₂S 261.34 Spirocyclohexane 4.21 HPLC analysis
6,7-Dimethyl-[1,3]dioxolo[4,5-f]benzothiazol-7-ium C₉H₁₀NO₃S⁺ 228.25 Methyl, perchlorate N/A Fluorescent dyes

Q & A

Q. What are the most reliable synthetic routes for [1,3]dioxolo[4,5-f][1,3]benzothiazole derivatives, and how can reaction yields be optimized?

The synthesis of this compound derivatives often involves cyclization and oxidation steps. For example, the parent heterocycle can be synthesized via the reaction of 1,4-benzoquinone with thiourea, followed by saponification and protection as an acetonide. Oxidation using Frémy’s salt (K₂[ON(SO₃)₂]) introduces the third oxygen atom, yielding the final product in good yields . Optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical; for instance, refluxing in DMSO for 18 hours followed by crystallization in water-ethanol improved yields to 65% in related triazole syntheses .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

Structural confirmation requires a combination of ¹H NMR, LC-MS, and high-resolution ESI-MS (HR-ESI-MS). For example, ¹H NMR can resolve methylenedioxy protons (δ ~5.9–6.2 ppm), while LC-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 223.25 for 6-ethoxy derivatives). HR-ESI-MS is indispensable for verifying exact masses (e.g., C₁₀H₉NO₃S requires m/z 223.2484) . X-ray crystallography or NOESY experiments may further elucidate stereochemistry in complex derivatives.

Q. What preliminary biological screening strategies are recommended for these compounds?

Initial screening should focus on antimicrobial and enzyme inhibition assays. Molecular docking with target enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) can prioritize compounds for in vitro testing. For example, triazole derivatives showed antifungal potential via docking scores correlating with sterol biosynthesis disruption . Standard protocols include broth microdilution (MIC determination) against Candida spp. or Aspergillus spp., with positive controls (e.g., fluconazole) .

Advanced Research Questions

Q. How can molecular docking guide the rational design of this compound-based inhibitors?

Docking studies using software like AutoDock Vina or Schrödinger Suite can predict binding modes to target proteins. For 14-α-demethylase, key interactions include hydrogen bonding with heme cofactors and hydrophobic contacts with active-site residues. Energy minimization and molecular dynamics simulations (e.g., 100 ns trajectories) validate stability. Derivatives with electron-withdrawing substituents (e.g., nitro or chloro groups) often enhance binding affinity by reducing steric clashes .

Q. What strategies address contradictory data in biological activity across structurally similar derivatives?

Discrepancies may arise from differences in cell permeability, metabolic stability, or off-target effects. Comparative pharmacokinetic studies (e.g., LogP, plasma protein binding) and metabolite profiling (via LC-MS/MS) clarify structure-activity relationships. For example, methylenedioxy vs. ethoxy substitutions alter lipophilicity, impacting antifungal efficacy . Redesigning substituents to balance solubility and membrane penetration (e.g., adding polar groups like hydroxyls) may resolve contradictions .

Q. How can synthetic challenges in introducing heteroatoms or fused rings be overcome?

Introducing sulfur or nitrogen atoms requires careful selection of reagents and protecting groups. For instance, thiourea acts as a sulfur source in cyclization reactions, while glacial acetic acid catalyzes Schiff base formation in triazole derivatives . Microwave-assisted synthesis or flow chemistry can improve yields for oxidation-sensitive intermediates. Recent work achieved fused-ring systems via Pd-catalyzed cross-coupling, enabling access to phenanthridine hybrids .

Q. What role do substituent positions play in modulating photophysical properties for dye applications?

Substituents at the 6-position (e.g., ethoxy or methyl groups) significantly affect absorption/emission spectra. For example, 6-ethoxy derivatives exhibit redshifted λmax (~450 nm) due to extended conjugation, while electron-donating groups enhance fluorescence quantum yields. Time-resolved fluorescence studies (e.g., TCSPC) quantify excited-state lifetimes, critical for designing imaging agents .

Methodological Considerations

Q. How should researchers validate the purity of synthesized derivatives?

Purity is confirmed via HPLC (≥95% peak area) with UV/Vis or MS detection. For example, Agilent 1100 LC/MSD SL systems with C18 columns (gradient: 5–95% acetonitrile/water) effectively separate regioisomers. Elemental analysis (C, H, N, S) within ±0.4% of theoretical values ensures compositional accuracy .

Q. What computational tools are essential for predicting metabolic pathways?

Software like MetaSite or GLORYx predicts Phase I/II metabolism. For [1,3]dioxolo derivatives, common pathways include oxidative cleavage of methylenedioxy groups to catechols, followed by glucuronidation. In vitro assays with liver microsomes (human or rodent) validate predictions, with LC-HRMS identifying metabolites like 8-hydroxymethyldihydrosanguinarine .

Tables

Table 1. Key Synthetic Routes and Yields for Selected Derivatives

DerivativeMethodYieldKey Reference
Parent heterocycle (S1-DBD)1,4-Benzoquinone + thiourea → oxidation72%
6-Ethoxy derivativeNucleophilic substitution with EtOH65%
Triazole-Schiff base hybridCondensation with substituted benzaldehyde58–70%

Table 2. Biological Activity of Representative Derivatives

CompoundTarget (PDB)IC₅₀/MICKey Interaction
6-Nitro derivative14-α-demethylase (3LD6)2.1 µMH-bond with heme iron
6-Ethoxy-Schiff baseCandida albicansMIC = 8 µg/mLMembrane disruption

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